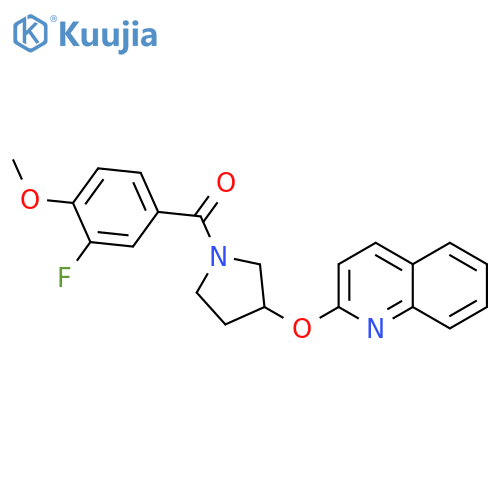Cas no 2034248-35-4 ((3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone)

2034248-35-4 structure
商品名:(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
CAS番号:2034248-35-4
MF:C21H19FN2O3
メガワット:366.385568857193
CID:5550071
(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
-
- インチ: 1S/C21H19FN2O3/c1-26-19-8-6-15(12-17(19)22)21(25)24-11-10-16(13-24)27-20-9-7-14-4-2-3-5-18(14)23-20/h2-9,12,16H,10-11,13H2,1H3
- InChIKey: WLVBCIAOLBCBGL-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(OC)C(F)=C1)(N1CCC(OC2=CC=C3C(=N2)C=CC=C3)C1)=O
(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6476-3803-30mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-75mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-20mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-20μmol |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-5mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-10mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-25mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-100mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-3mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6476-3803-40mg |
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034248-35-4 | 90%+ | 40mg |
$140.0 | 2023-07-05 |
(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2034248-35-4 ((3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
